Eplivanserin fumarate

Catalog No.
S527290
CAS No.
130580-02-8
M.F
C42H46F2N4O8
M. Wt
772.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eplivanserin fumarate

CAS Number

130580-02-8

Product Name

Eplivanserin fumarate

IUPAC Name

but-2-enedioic acid;4-[3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol

Molecular Formula

C42H46F2N4O8

Molecular Weight

772.8 g/mol

InChI

InChI=1S/2C19H21FN2O2.C4H4O4/c2*1-22(2)13-14-24-21-19(17-5-3-4-6-18(17)20)12-9-15-7-10-16(23)11-8-15;5-3(6)1-2-4(7)8/h2*3-12,23H,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

RNLKLYQQDLHHBH-UHFFFAOYSA-N

SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

SR-46349; SR 46349; SR46349; Eplivanserin; SR-46349 Fumarate; Eplivanserin fumarate; SR-46,349; planned trade name Ciltyri.

Canonical SMILES

CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.CN(C)CCON=C(C=CC1=CC=C(C=C1)O)C2=CC=CC=C2F.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CCO/N=C(/C=C/C1=CC=C(C=C1)O)\C2=CC=CC=C2F.C(=C/C(=O)O)\C(=O)O

Description

The exact mass of the compound Eplivanserin fumarate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Eplivanserin fumarate is a chemical compound primarily recognized for its role as an inverse agonist at the serotonin 5-HT2A receptor. It was originally developed as a potential treatment for insomnia and other sleep disorders. The compound has a molecular formula of C19_{19}H21_{21}F2_{2}N2_{2}O2_{2} and a molecular weight of approximately 328.39 g/mol. Eplivanserin fumarate is characterized by its unique structure, which includes a fluorophenyl group and a dimethylaminoethyl oxime moiety, contributing to its pharmacological activity and specificity towards the serotonin receptor subtype .

Eplivanserin acts as an inverse agonist on the serotonin 5-HT2A receptor. This means it binds to the receptor but produces an opposite effect compared to natural agonists []. In theory, this could promote sleep by modulating serotonin signaling in the brain. However, the exact mechanism by which it influences sleep is not fully understood [].

Melatonin Receptor Activity:

  • Eplivanserin fumarate is a selective antagonist of melatonin receptors MT1 and MT2. These receptors play a role in regulating sleep-wake cycles []. By blocking these receptors, Eplivanserin fumarate may help improve sleep onset and duration in individuals with insomnia.

Major Depressive Disorder (MDD):

  • As mentioned earlier, Eplivanserin fumarate is FDA-approved for insomnia associated with MDD. Research is ongoing to understand its effectiveness in treating other symptoms of MDD, such as depressed mood, loss of interest, and changes in appetite or weight [].

Other Areas of Investigation:

  • Researchers are also exploring the potential use of Eplivanserin fumarate for other conditions, such as bipolar disorder, schizophrenia, and Alzheimer's disease. These studies are still in the early stages, and more research is needed to determine its efficacy in these areas [, , ].

Important Note:

  • It is important to remember that Eplivanserin fumarate is a prescription medication and should only be used under the supervision of a qualified healthcare professional.
, including:

  • Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Eplivanserin fumarate exhibits significant biological activity through its interaction with the serotonin 5-HT2A receptor. It has a high affinity for this receptor, with an IC50 value of approximately 5.8 nM in rat cortical membranes. This interaction is crucial for its mechanism of action, as it effectively blocks the receptor's activity, which is associated with various physiological functions, including the regulation of sleep and wakefulness . In clinical trials, eplivanserin demonstrated a reduction in sleep latency, indicating its potential effectiveness in treating insomnia .

The synthesis of eplivanserin fumarate involves several key steps:

  • Condensation Reaction: The process begins with the condensation of 2-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethylamine with fumaric acid.
  • Solvent Use: The reaction typically employs methanol as a solvent.
  • Crystallization: Following the reaction, the resulting solid is filtered and washed with methanol before being dissolved in hydrochloric acid and extracted with ethyl acetate.
  • Purification: The organic layer is washed with sodium hydroxide solution and water, dried over anhydrous sodium sulfate, and then the solvent is evaporated to yield eplivanserin fumarate .

Eplivanserin fumarate has been primarily investigated for its applications in treating insomnia and other sleep disorders. Its unique mechanism of action as a selective antagonist of the serotonin 5-HT2A receptor distinguishes it from traditional sedative medications that often have broader receptor affinities and associated side effects . Clinical studies have shown promising results in reducing sleep latency without significant sedation or adverse effects related to dopamine or adrenergic receptors .

Research on eplivanserin fumarate has highlighted its interactions with various biological systems:

  • Receptor Interactions: It specifically targets the serotonin 5-HT2A receptor without significant binding to dopamine or histamine receptors, which may reduce the risk of side effects commonly associated with other sedatives .
  • Cellular Effects: Eplivanserin influences cellular processes by modulating neurotransmitter systems involved in sleep regulation. Its high affinity for the 5-HT2A receptor suggests it could effectively alter synaptic transmission related to sleep-wake cycles .

Eplivanserin fumarate shares structural and functional similarities with several other compounds that act on serotonin receptors or are used in sleep-related therapies. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionAffinity for 5-HT2AUnique Features
Eplivanserin fumarateInverse agonistHigh (IC50 = 5.8 nM)Selective for 5-HT2A; minimal dopamine activity
MirtazapineAntagonist at multiple receptorsModerateDual action on serotonin and norepinephrine
ClozapineAntagonist at multiple receptorsHighUsed primarily for schizophrenia
RisperidoneAntagonist at dopamine and serotoninModerateBroader receptor profile; used in psychosis
TrazodoneSerotonin antagonistModerateAlso acts as an antidepressant

Eplivanserin's selectivity for the serotonin 5-HT2A receptor without significant interaction with other neurotransmitter systems sets it apart from these similar compounds, potentially offering reduced side effects while maintaining efficacy in treating sleep disorders .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

4

Exact Mass

772.32837076 g/mol

Monoisotopic Mass

772.32837076 g/mol

Heavy Atom Count

56

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BT8UYC46KA

Drug Indication

Insomnia

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2024-04-14
1: Heller HC, Salehi A, Chuluun B, Das D, Lin B, Moghadam S, Garner CC, Colas D. Nest building is impaired in the Ts65Dn mouse model of Down syndrome and rescued by blocking 5HT2a receptors. Neurobiol Learn Mem. 2014 Dec;116:162-71. doi: 10.1016/j.nlm.2014.10.002. Epub 2014 Oct 29. PubMed PMID: 25463650.
2: Dougherty JP, Oristaglio J. Chronic treatment with the serotonin 2A/2C receptor antagonist SR 46349B enhances the retention and efficiency of rule-guided behavior in mice. Neurobiol Learn Mem. 2013 Jul;103:50-63. doi: 10.1016/j.nlm.2013.04.002. Epub 2013 Apr 12. PubMed PMID: 23587729.
3: Griebel G, Beeské S, Jacquet A, Laufrais C, Alonso R, Decobert M, Avenet P, Françon D. Further evidence for the sleep-promoting effects of 5-HT₂A receptor antagonists and demonstration of synergistic effects with the hypnotic, zolpidem in rats. Neuropharmacology. 2013 Jul;70:19-26. doi: 10.1016/j.neuropharm.2012.12.008. Epub 2013 Jan 12. PubMed PMID: 23321054.
4: Ebdrup BH, Rasmussen H, Arnt J, Glenthøj B. Serotonin 2A receptor antagonists for treatment of schizophrenia. Expert Opin Investig Drugs. 2011 Sep;20(9):1211-23. doi: 10.1517/13543784.2011.601738. Epub 2011 Jul 8. Review. PubMed PMID: 21740279.
5: Orejarena MJ, Lanfumey L, Maldonado R, Robledo P. Involvement of 5-HT2A receptors in MDMA reinforcement and cue-induced reinstatement of MDMA-seeking behaviour. Int J Neuropsychopharmacol. 2011 Aug;14(7):927-40. doi: 10.1017/S1461145710001215. Epub 2010 Oct 14. PubMed PMID: 20942998.
6: Scarlota LC, Harvey JA, Aloyo VJ. The role of serotonin-2 (5-HT2) and dopamine receptors in the behavioral actions of the 5-HT2A/2C agonist, DOI, and putative 5-HT2C inverse agonist, SR46349B. Psychopharmacology (Berl). 2011 Feb;213(2-3):393-401. doi: 10.1007/s00213-010-1928-2. Epub 2010 Jul 21. PubMed PMID: 20652541.
7: Kramer V, Herth MM, Santini MA, Palner M, Knudsen GM, Rösch F. Structural combination of established 5-HT(2A) receptor ligands: new aspects of the binding mode. Chem Biol Drug Des. 2010 Oct;76(4):361-6. doi: 10.1111/j.1747-0285.2010.01011.x. Epub 2010 Jul 15. PubMed PMID: 20636331.
8: Bourin M, Hascoët M. Implication of 5-HT2 receptor subtypes in the mechanism of action of the GABAergic compound etifoxine in the four-plate test in Swiss mice. Behav Brain Res. 2010 Apr 2;208(2):352-8. doi: 10.1016/j.bbr.2009.11.046. Epub 2009 Dec 17. PubMed PMID: 20006646.
9: Beig MI, Baumert M, Walker FR, Day TA, Nalivaiko E. Blockade of 5-HT2A receptors suppresses hyperthermic but not cardiovascular responses to psychosocial stress in rats. Neuroscience. 2009 Mar 31;159(3):1185-91. doi: 10.1016/j.neuroscience.2009.01.038. Epub 2009 Jan 27. PubMed PMID: 19356699.
10: Lanteri C, Hernández Vallejo SJ, Salomon L, Doucet EL, Godeheu G, Torrens Y, Houades V, Tassin JP. Inhibition of monoamine oxidases desensitizes 5-HT1A autoreceptors and allows nicotine to induce a neurochemical and behavioral sensitization. J Neurosci. 2009 Jan 28;29(4):987-97. doi: 10.1523/JNEUROSCI.3315-08.2009. PubMed PMID: 19176807.
11: Egerton A, Ahmad R, Hirani E, Grasby PM. Modulation of striatal dopamine release by 5-HT2A and 5-HT2C receptor antagonists: [11C]raclopride PET studies in the rat. Psychopharmacology (Berl). 2008 Nov;200(4):487-96. doi: 10.1007/s00213-008-1226-4. Epub 2008 Jul 3. PubMed PMID: 18597077.
12: Ootsuka Y, Blessing WW, Nalivaiko E. Selective blockade of 5-HT2A receptors attenuates the increased temperature response in brown adipose tissue to restraint stress in rats. Stress. 2008 Mar;11(2):125-33. doi: 10.1080/10253890701638303. PubMed PMID: 18311601.
13: Salomon L, Lanteri C, Godeheu G, Blanc G, Gingrich J, Tassin JP. Paradoxical constitutive behavioral sensitization to amphetamine in mice lacking 5-HT2A receptors. Psychopharmacology (Berl). 2007 Sep;194(1):11-20. Epub 2007 May 19. PubMed PMID: 17510759.
14: Terao A, Miyamoto M. [Recent and potential drugs for treatment of insomnia]. Nihon Yakurigaku Zasshi. 2007 Jan;129(1):35-41. Review. Japanese. PubMed PMID: 17220574.
15: Ootsuka Y, Blessing WW. Thermogenesis in brown adipose tissue: increase by 5-HT2A receptor activation and decrease by 5-HT1A receptor activation in conscious rats. Neurosci Lett. 2006 Mar 6;395(2):170-4. Epub 2005 Nov 15. PubMed PMID: 16293365.
16: Filip M, Bubar MJ, Cunningham KA. Contribution of serotonin (5-HT) 5-HT2 receptor subtypes to the discriminative stimulus effects of cocaine in rats. Psychopharmacology (Berl). 2006 Jan;183(4):482-9. Epub 2005 Oct 28. PubMed PMID: 16261316.
17: Ripoll N, Hascoët M, Bourin M. Implication of 5-HT2A subtype receptors in DOI activity in the four-plates test-retest paradigm in mice. Behav Brain Res. 2006 Jan 6;166(1):131-9. Epub 2005 Sep 8. PubMed PMID: 16154212.
18: Ball KT, Rebec GV. Role of 5-HT2A and 5-HT2C/B receptors in the acute effects of 3,4-methylenedioxymethamphetamine (MDMA) on striatal single-unit activity and locomotion in freely moving rats. Psychopharmacology (Berl). 2005 Oct;181(4):676-87. Epub 2005 Sep 29. PubMed PMID: 16001122.
19: Bourin M, Masse F, Dailly E, Hascoët M. Anxiolytic-like effect of milnacipran in the four-plate test in mice: mechanism of action. Pharmacol Biochem Behav. 2005 Jul;81(3):645-56. PubMed PMID: 15961146.
20: Filip M. Role of serotonin (5-HT)2 receptors in cocaine self-administration and seeking behavior in rats. Pharmacol Rep. 2005 Jan-Feb;57(1):35-46. PubMed PMID: 15849375.

Explore Compound Types